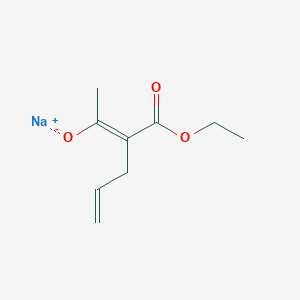

Ethyl 2-acetylpent-4-enoate, sodium salt

Description

Contextualizing β-Keto Ester Enolates as Strategic Synthons

β-Keto esters, such as ethyl acetoacetate (B1235776), are characterized by the presence of a methylene (B1212753) group flanked by two carbonyl groups. This structural motif renders the α-hydrogens significantly more acidic than those in monocarbonyl compounds, with a pKa of approximately 11. youtube.com This enhanced acidity allows for the facile and quantitative deprotonation by moderately strong bases, such as sodium ethoxide, to generate a resonance-stabilized enolate anion. libretexts.orggoogle.com

These enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. However, in reactions with alkyl halides, C-alkylation is the predominant pathway, leading to the formation of a new carbon-carbon bond. libretexts.org This predictable reactivity makes β-keto ester enolates invaluable synthons—idealized fragments for molecular construction. The resulting α-substituted β-keto ester can then undergo further transformations, such as hydrolysis and decarboxylation, to yield ketones, making the enolate a synthetic equivalent of a ketone enolate. aklectures.com

The Significance of Ethyl 2-acetylpent-4-enoate, Sodium Salt within Nucleophilic Carbon Reagents

This compound, is the sodium enolate derived from ethyl acetoacetate. It is not typically isolated but is generated in situ for immediate use in alkylation reactions. Its primary significance lies in its role as the key intermediate in the acetoacetic ester synthesis, a classic and reliable method for preparing α-substituted ketones. libretexts.org

The formation of this compound, is achieved by treating ethyl acetoacetate with a base like sodium ethoxide in an alcoholic solvent. libretexts.orgorgsyn.org The resulting enolate is then reacted with an electrophile, in this case, an allyl halide such as allyl bromide or allyl chloride, in an SN2 reaction. libretexts.org This reaction introduces the versatile allyl group, which contains a carbon-carbon double bond that can be further functionalized in numerous ways.

Detailed Research Findings: Synthesis and Properties

The synthesis of ethyl 2-acetylpent-4-enoate from its sodium salt intermediate is a well-established procedure. While yields can vary based on specific conditions, the reaction is generally efficient. For instance, alkylations of ethyl acetoacetate with allyl halides using a base like sodium carbonate under phase-transfer catalysis conditions have been reported with yields around 45%. google.com The use of sodium ethoxide in ethanol (B145695) is a more traditional and widely taught method. orgsyn.org

| Property | Value |

| Chemical Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not readily available |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. chemicalbook.com |

| CAS Number | 610-89-9 |

A representative, generalized procedure for the synthesis of ethyl 2-acetylpent-4-enoate, based on established methods for alkylating ethyl acetoacetate, is outlined below. orgsyn.org

| Step | Procedure | Reagents | Conditions |

| 1. Enolate Formation | Sodium metal is dissolved in absolute ethanol to form sodium ethoxide. Ethyl acetoacetate is then added to the solution. | Sodium, Absolute Ethanol, Ethyl Acetoacetate | Gentle heating |

| 2. Alkylation | Allyl bromide is added dropwise to the boiling solution of the sodium enolate. | Allyl Bromide | Reflux, 6-10 hours |

| 3. Workup | The reaction mixture is cooled, and the precipitated sodium bromide is removed by filtration. The ethanol is removed by distillation. | - | Distillation |

| 4. Purification | The crude product is purified by vacuum distillation. | - | Reduced pressure |

Historical Development and Evolution of Synthetic Methodologies Utilizing Related Enolates

The use of β-keto ester enolates in synthesis has a rich history dating back to the 19th century. The self-condensation of esters in the presence of a base to form β-keto esters was first reported by Ludwig Claisen in 1887 and is now known as the Claisen condensation. nih.gov This discovery laid the foundation for the synthesis of starting materials like ethyl acetoacetate. orgsyn.org The subsequent alkylation of these compounds, known as the acetoacetic ester synthesis, quickly became a fundamental tool for organic chemists. chemicalbook.com

For many decades, the methods for generating and reacting these enolates remained relatively unchanged, relying on strong bases like sodium ethoxide in protic solvents. orgsyn.org A significant evolution in enolate chemistry came with the advent of transition metal catalysis. In the mid-20th century, the landscape began to shift. A major breakthrough was the Tsuji-Trost reaction, first pioneered by Jiro Tsuji in 1965 and later expanded upon by Barry Trost in 1973. csir.co.za This palladium-catalyzed reaction involves the substitution of an allylic substrate containing a leaving group. csir.co.za It demonstrated that palladium complexes could be used to generate π-allyl complexes that are susceptible to attack by nucleophiles, including stabilized enolates like that of ethyl acetoacetate. nih.gov

This development offered new levels of selectivity and milder reaction conditions compared to the classical methods. nih.gov The palladium-catalyzed reactions of allyl β-keto carboxylates can lead to a variety of products, including α-allyl ketones, through the formation of palladium enolates. nih.gov This marked a significant advancement, moving from stoichiometric base-mediated reactions to catalytic processes, which is a central theme in modern, sustainable chemistry. Further research has continued to refine these methods, including the development of enantioselective variants that allow for the construction of chiral molecules with high stereocontrol. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85392-49-0 |

|---|---|

Molecular Formula |

C9H13O3.Na C9H13NaO3 |

Molecular Weight |

192.19 g/mol |

IUPAC Name |

sodium;(2E)-3-ethoxycarbonylhexa-2,5-dien-2-olate |

InChI |

InChI=1S/C9H14O3.Na/c1-4-6-8(7(3)10)9(11)12-5-2;/h4,10H,1,5-6H2,2-3H3;/q;+1/p-1/b8-7+; |

InChI Key |

MLAALNVRWYJORH-USRGLUTNSA-M |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/[O-])/CC=C.[Na+] |

Canonical SMILES |

CCOC(=O)C(=C(C)[O-])CC=C.[Na+] |

Origin of Product |

United States |

Synthesis and Formation of Ethyl 2 Acetylpent 4 Enoate, Sodium Salt

Precursor Chemistry: Ethyl 3-oxobutanoate as a Foundational Building Block

The primary starting material for the synthesis of ethyl 2-acetylpent-4-enoate, sodium salt is ethyl 3-oxobutanoate, a compound also commonly known as ethyl acetoacetate (B1235776) or acetoacetic ester. libretexts.orglibretexts.orglibretexts.org This β-keto ester is a cornerstone in organic synthesis due to the unique reactivity of its α-hydrogens, the hydrogen atoms on the carbon situated between the two carbonyl groups. libretexts.orglibretexts.orgpressbooks.pub

The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of these α-hydrogens (pKa ≈ 10.7 in water), making them susceptible to deprotonation by a suitable base. libretexts.orgwikipedia.org This acidity is a key feature that allows for the facile generation of a resonance-stabilized enolate ion, which serves as a potent nucleophile in subsequent alkylation reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com The structure and properties of ethyl 3-oxobutanoate are well-documented, and it is produced industrially by the Claisen condensation of ethyl acetate (B1210297). wikipedia.org

Table 1: Properties of Ethyl 3-oxobutanoate

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 3-oxobutanoate |

| Synonyms | Ethyl acetoacetate, Acetoacetic ester |

| CAS Number | 141-97-9 |

| Molar Mass | 130.14 g/mol |

| Appearance | Colorless liquid |

| pKa (in H₂O) | 10.68 |

Data sourced from wikipedia.org

Deprotonation Strategies for Enolate Formation

The conversion of ethyl 3-oxobutanoate to its corresponding sodium enolate is the critical first step in the synthesis of the target compound. This process involves the careful selection of a base and appropriate reaction conditions to ensure efficient and selective enolate formation.

The choice of base is paramount for the quantitative deprotonation of ethyl 3-oxobutanoate to form the sodium enolate. wikipedia.org Given the pKa of the α-hydrogens, a base with a conjugate acid pKa significantly higher than 11 is required to drive the equilibrium towards the enolate.

For the generation of the sodium enolate specifically, sodium-based reagents are necessary. Common choices include:

Sodium Ethoxide (NaOEt): This is a classic and highly effective base for deprotonating ethyl acetoacetate. libretexts.orglibretexts.orglibretexts.org It is typically prepared by reacting sodium metal with absolute ethanol (B145695). Using ethoxide as the base is advantageous as it matches the ester portion of the starting material, thus avoiding potential transesterification side reactions. 182.160.97 The reaction is generally considered to be essentially complete, yielding the sodium enolate in high concentration. libretexts.orglibretexts.org

Sodium Hydride (NaH): As a strong, non-nucleophilic base, sodium hydride can also be used to deprotonate ethyl acetoacetate. wikipedia.org182.160.97 The reaction with NaH is irreversible as the byproduct is hydrogen gas, which evolves from the reaction mixture. This can be a desirable feature for driving the reaction to completion.

The general reaction for the formation of the sodium enolate of ethyl 3-oxobutanoate can be represented as: CH₃C(O)CH₂CO₂C₂H₅ + NaOR → [CH₃C(O)CHCO₂C₂H₅]⁻Na⁺ + ROH (where R = Et)

For the alkylation of the ethyl acetoacetate enolate, polar aprotic solvents are often favored. These solvents can solvate the sodium cation, leaving the enolate anion more "naked" and therefore more nucleophilic. Common solvent systems include:

Ethanol: When using sodium ethoxide as the base, ethanol is the natural choice of solvent. libretexts.org182.160.97 While it is a protic solvent, the high concentration of ethoxide ensures that the enolate is the predominant species.

Dimethylformamide (DMF): A polar aprotic solvent that is effective in promoting S_N2 reactions by solvating cations. 182.160.97

Tetrahydrofuran (B95107) (THF): Another common aprotic solvent used in enolate chemistry. 182.160.97

Reaction conditions such as temperature can also be controlled to optimize the reaction. Enolate formations are often carried out at room temperature or with gentle heating. vaia.com Subsequent alkylation steps, however, may require specific temperature control to manage selectivity and prevent side reactions. fiveable.me

Methodological Advancements in the Preparation of this compound

The formation of this compound, is achieved through the S_N2 alkylation of the pre-formed sodium enolate of ethyl 3-oxobutanoate with an appropriate three-carbon electrophile. The specific electrophile required to introduce the "pent-4-enoyl" moiety is an allyl halide, such as allyl bromide or allyl chloride.

Enolate Formation: Deprotonation of ethyl 3-oxobutanoate with a sodium base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).

Alkylation: The nucleophilic sodium enolate attacks the electrophilic allyl halide in an S_N2 reaction, displacing the halide and forming a new carbon-carbon bond. libretexts.orglibretexts.org

The reaction is as follows: [CH₃C(O)CHCO₂C₂H₅]⁻Na⁺ + CH₂=CHCH₂-X → CH₃C(O)CH(CH₂CH=CH₂)CO₂C₂H₅ + NaX (where X = Cl, Br)

The resulting product is ethyl 2-acetylpent-4-enoate. The "sodium salt" designation in the target compound's name can be interpreted in two ways in a practical synthetic context. It could refer to the sodium enolate of the final product, which would be present if an excess of base is used or if the reaction conditions favor its formation. Alternatively, it could refer to the sodium salt of a related acidic species, though the primary neutral product of the alkylation is ethyl 2-acetylpent-4-enoate itself. clearsynth.comscbt.comchemicalbook.com

Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental impact of such reactions. While specific literature on methodological advancements for this exact compound is sparse, general progress in enolate chemistry is applicable. This includes the development of phase-transfer catalysis to facilitate the reaction between the aqueous-soluble enolate and the organic-soluble alkylating agent, as well as the exploration of more environmentally benign solvent systems.

Table 2: Key Reagents in the Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| Ethyl 3-oxobutanoate | Precursor (β-keto ester) |

| Sodium Ethoxide | Base for enolate formation |

| Sodium Hydride | Alternative base for enolate formation |

| Allyl Bromide | Alkylating agent (electrophile) |

| Ethanol | Solvent |

| Dimethylformamide (DMF) | Solvent |

| Tetrahydrofuran (THF) | Solvent |

Reactivity and Mechanistic Pathways of Ethyl 2 Acetylpent 4 Enoate, Sodium Salt

Nucleophilic Characteristics of the Sodium Enolate

The sodium salt of ethyl 2-acetylpent-4-enoate exists as a resonance-stabilized enolate. The negative charge is delocalized across the oxygen atoms of the acetyl and ester carbonyl groups and the central α-carbon. This delocalization is key to its stability and reactivity. The α-carbon, bearing a partial negative charge, acts as a potent nucleophile, capable of attacking a variety of electrophilic centers to form new carbon-carbon bonds. This reactivity is the foundation for the alkylation and condensation reactions discussed in the subsequent sections. The formation of this enolate is typically achieved by treating the parent β-keto ester, ethyl 2-acetylpent-4-enoate, with a suitable base such as sodium hydride (NaH) or sodium ethoxide (NaOEt). nih.govsemanticscholar.org

Alkylation Reactions

Alkylation of the enolate of ethyl 2-acetylpent-4-enoate is a cornerstone of its synthetic utility, allowing for the introduction of various alkyl groups at the α-position. These reactions typically proceed via an S_N2 mechanism, where the nucleophilic enolate attacks an alkyl halide, displacing the halide leaving group. beilstein-journals.org

The parent compound, ethyl 2-acetylpent-4-enoate, is itself a product of the monoalkylation of ethyl acetoacetate (B1235776). The synthesis involves the generation of the enolate of ethyl acetoacetate, followed by reaction with an allyl halide, such as allyl bromide.

For instance, the reaction of ethyl acetoacetate with sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) generates the sodium enolate. Subsequent addition of allyl bromide leads to the formation of ethyl 2-acetylpent-4-enoate. nih.gov One reported synthesis using this method achieved a yield of 71%. nih.gov An alternative procedure utilizing lithium hydroxide (B78521) (LiOH) in water under ultrasound irradiation has also been reported to produce the compound in a 90% yield. lookchem.com

| Starting Material | Base | Alkylating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | NaH | Allyl bromide | THF | 71% | nih.gov |

| Ethyl acetoacetate | LiOH·H₂O | Allyl bromide | Water | 90% | lookchem.com |

When considering the alkylation of unsymmetrical ketones or β-keto esters, regioselectivity becomes a critical factor. For the enolate of ethyl 2-acetylpent-4-enoate, which already possesses an allyl group, further alkylation will occur at the same α-carbon, as it is the most acidic position, being flanked by two carbonyl groups.

The monoalkylated product, ethyl 2-acetylpent-4-enoate, still possesses one acidic proton on the α-carbon. Therefore, a second alkylation is possible, leading to a dialkylated product. This process involves treating the monoalkylated sodium salt with a second equivalent of an alkylating agent. If allyl bromide is used again, the product is ethyl 2-acetyl-2-allylpent-4-enoate.

The exclusive dialkylation of active methylene (B1212753) compounds can be efficiently achieved using cesium carbonate in DMF. semanticscholar.org This method has been shown to be effective for a variety of β-keto esters, yielding di-C-alkylated products without significant formation of mono-alkylated or O-alkylated byproducts. semanticscholar.org While a specific example for the diallylation of ethyl 2-acetylpent-4-enoate is not provided in the cited literature, the principles derived from the diallylation of acetylacetone (B45752) are directly applicable.

| Starting Material | Base | Alkylating Agent | Yield of Dialkylated Product | Reference |

|---|---|---|---|---|

| Acetylacetone | Cs₂CO₃ | Allyl bromide | Quantitative | semanticscholar.org |

| Ethyl acetoacetate | NaOEt, then second alkyl halide | Methyl iodide, then Allyl chloride | Not specified | psgcas.ac.in |

Controlling the stereochemistry during the formation of a quaternary carbon center in a dialkylation reaction is a significant challenge in organic synthesis. Asymmetric alkylation of β-keto esters often involves the use of chiral auxiliaries or chiral phase-transfer catalysts, but achieving high levels of enantioselectivity can be difficult due to the potential for racemization of the product. bath.ac.uknih.gov

The sodium enolate of ethyl 2-acetylpent-4-enoate can participate in intermolecular alkylation with a wide range of electrophiles beyond simple alkyl halides. These reactions are fundamental to building more complex molecular architectures. The reaction's success is contingent on the S_N2 compatibility of the electrophile, favoring primary and methyl halides over secondary, and generally excluding tertiary halides which would lead to elimination. beilstein-journals.org The reactivity of the enolate allows for the formation of C-C bonds with various functionalized alkylating agents, which is a key step in the synthesis of many natural products and pharmaceutical agents.

The presence of a terminal double bond in the allyl group of ethyl 2-acetylpent-4-enoate and its derivatives opens up possibilities for intramolecular reactions. While direct intramolecular alkylation to form a simple carbocycle is not commonly reported, the compound can be elaborated into precursors for intramolecular cyclizations.

For example, ethyl 2-acetylpent-4-enoate can be condensed with various amines to form enamines, which then undergo iodocyclization to produce substituted pyrrole (B145914) derivatives. lookchem.comresearchgate.net This transformation involves an intramolecular nucleophilic attack of the enamine nitrogen or a carbon atom onto an electrophilic center generated by the reaction of the allyl group's double bond with iodine.

Another example involves the one-pot synthesis of α-ylidene δ-lactones, where the allylation of ethyl acetoacetate is the first step. The resulting keto ester is then carried through a sequence of reduction and acid-mediated cyclization, demonstrating an intramolecular process. thieme-connect.com

Condensation Reactions

The sodium enolate of ethyl 2-acetylpent-4-enoate can act as a nucleophile in condensation reactions with various carbonyl compounds. These reactions are crucial for the formation of new carbon-carbon bonds and the synthesis of diverse molecular scaffolds.

A notable example is the reaction with hydrazine (B178648) hydrate. In this process, ethyl 2-acetylpent-4-enoate undergoes condensation to form 4-allyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one. rsc.org This reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-keto ester, followed by an intramolecular condensation and dehydration to form the heterocyclic pyrazolone (B3327878) ring. A 42% yield for this two-step process (synthesis of the ketoester followed by cyclization) has been reported. rsc.org

Furthermore, ethyl 2-acetylpent-4-enoate can react with anilines to form β-enamine esters. These intermediates can then undergo thermal cyclization to produce substituted quinoline (B57606) derivatives. nih.gov These examples highlight the utility of ethyl 2-acetylpent-4-enoate sodium salt as a precursor in the synthesis of complex heterocyclic systems through condensation pathways.

Claisen-type Condensations Involving Ethyl 2-acetylpent-4-enoate, Sodium Salt

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. openstax.orgyoutube.com While the parent compound, ethyl 2-acetylpent-4-enoate, can be considered a product of a mixed Claisen condensation (between ethyl acetate (B1210297) and ethyl pent-4-enoate), its sodium enolate can act as the nucleophilic partner in subsequent mixed or crossed Claisen condensations.

In a typical mixed Claisen condensation, the pre-formed sodium enolate of ethyl 2-acetylpent-4-enoate attacks the carbonyl carbon of another ester, which acts as the electrophile. This reaction is particularly effective when the electrophilic ester partner is non-enolizable (lacks α-hydrogens), such as ethyl benzoate (B1203000) or ethyl formate, to prevent self-condensation of the reaction partner. The mechanism proceeds via nucleophilic acyl substitution. The enolate adds to the electrophilic ester's carbonyl group to form a tetrahedral intermediate, which then collapses by expelling an alkoxide leaving group to yield a new β-dicarbonyl compound. libretexts.org The use of a strong, non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) can also be employed to generate the enolate quantitatively before the addition of the electrophilic ester. sciencemadness.org

Table 1: Mixed Claisen Condensation Partners for this compound

| Electrophilic Ester Partner | Resulting Product Type | Key Features |

| Ethyl Benzoate | β-keto ester with an aryl group | Forms a 1,3-dicarbonyl compound with an adjacent phenyl group. |

| Ethyl Formate | β-keto aldehyde | Introduces a formyl group, leading to a product that exists in equilibrium with its enol form. |

| Diethyl Carbonate | Malonic ester derivative | Results in the addition of an ethoxycarbonyl group at the α-position. |

The reaction's success hinges on the final deprotonation of the newly formed β-dicarbonyl product by the alkoxide base, which drives the equilibrium toward the product. openstax.org An acidic workup is then required to protonate the resulting enolate and isolate the final product.

Knoevenagel Condensations and Related Cross-Condensations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group of an aldehyde or ketone, typically followed by dehydration. wikipedia.org The sodium enolate of ethyl 2-acetylpent-4-enoate, as a stabilized carbanion, is an excellent nucleophile for this reaction. It reacts with aldehydes and ketones to form an initial aldol-type addition product. This intermediate alcohol is then usually eliminated under the reaction conditions to produce a new α,β-unsaturated system. wikipedia.org

The reaction is generally catalyzed by a weak base, such as an amine, but since the sodium enolate is pre-formed, it can directly participate as the nucleophile. The mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated to give a β-hydroxy adduct. Subsequent dehydration, often acid- or base-catalyzed, yields the final condensed product. Research has demonstrated the Knoevenagel condensation between ethyl 4-chloroacetoacetate and various aromatic aldehydes, highlighting the utility of substituted acetoacetate enolates in forming highly functionalized products. blucher.com.br

Table 2: Knoevenagel Condensation of this compound with Various Carbonyls

| Carbonyl Reactant | Intermediate Product | Final Product (after dehydration) |

| Benzaldehyde | β-hydroxy dicarbonyl compound | Ethyl 2-acetyl-3-phenyl-pent-4-enoate derivative |

| Acetone | β-hydroxy dicarbonyl compound | Ethyl 2-acetyl-3-methyl-but-2-enoyl-pent-4-enoate |

| Cyclohexanone | β-hydroxy dicarbonyl compound | Ethyl 2-(1-hydroxycyclohexyl)-acetyl-pent-4-enoate |

A variation known as the Doebner modification involves using pyridine (B92270) as the solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org

Addition Reactions to Unsaturated Systems

Michael Additions with Diverse Acceptors

The Michael reaction is the conjugate addition (or 1,4-addition) of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comyoutube.com The sodium enolate of ethyl 2-acetylpent-4-enoate is a soft, stabilized nucleophile, making it an ideal donor for Michael additions. youtube.com This reaction is a powerful tool for forming carbon-carbon bonds under thermodynamic control. masterorganicchemistry.com

The mechanism involves the attack of the enolate at the β-carbon of the unsaturated system, which pushes the π-electrons to form a new enolate intermediate. masterorganicchemistry.com This new enolate is then protonated during workup to give the final 1,5-dicarbonyl adduct. A wide range of Michael acceptors can be employed, leading to a diverse array of complex molecules. The best reactions typically occur when a stable enolate, like the one derived from a β-keto ester, adds to an unhindered α,β-unsaturated ketone. libretexts.org

Table 3: Representative Michael Acceptors and Products

| Michael Acceptor | Class | Product Structure after Addition and Protonation |

| Methyl vinyl ketone | α,β-Unsaturated Ketone | 1,5-Diketone structure with ester functionality |

| Acrylonitrile | α,β-Unsaturated Nitrile | γ-Keto ester with a cyanoethyl group |

| Ethyl acrylate | α,β-Unsaturated Ester | Tri-functional compound with two ester and one ketone group |

| Nitrostyrene | Nitroalkene | γ-Keto ester with a nitro-substituted phenyl-ethyl group |

The choice of base and reaction conditions can be crucial. While sodium ethoxide is commonly used, other catalytic systems, such as those involving tetrabutylammonium (B224687) bromide with stannyl (B1234572) enolates, have been developed to enhance reactivity and selectivity in Michael additions to α,β-unsaturated esters. nih.gov

Conjugate Addition-Elimination Sequences

A conjugate addition-elimination reaction is a two-step process where a nucleophile first adds to a β-position of an α,β-unsaturated system that contains a leaving group at the β-position. This is followed by the elimination of the leaving group to regenerate the double bond.

Rearrangement Processes Induced by Enolate Chemistry

The presence of an allyl group in ethyl 2-acetylpent-4-enoate allows for the participation in sigmatropic rearrangements, most notably the Claisen rearrangement. The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether. nih.gov While the subject compound is a C-allylated product, its formation often competes with the O-allylated isomer, an allyl vinyl ether, during the synthesis of the parent β-keto ester. nih.gov

If the O-allyl isomer is formed, it can undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to give the C-allylated product, ethyl 2-acetyl-2-allylpent-4-enoate. More relevant to the sodium enolate itself, its formation under certain conditions could potentially equilibrate with the O-allylated enol ether precursor, which then undergoes rearrangement. Research on the rearrangement of allyl-type esters of β-keto acids has been a significant area of study. acs.org Catalytic enantioselective versions of this rearrangement have been developed, utilizing chiral catalysts to control the stereochemistry of the newly formed stereocenters. nih.gov

Metal-Catalyzed Transformations Involving the Sodium Enolate

The sodium enolate of ethyl 2-acetylpent-4-enoate can be a precursor to other metal enolates (e.g., lithium, palladium, rhodium, iridium) that undergo a variety of metal-catalyzed transformations. Palladium-catalyzed reactions are particularly noteworthy. For instance, allyl β-keto esters can undergo palladium-catalyzed decarboxylation to form π-allylpalladium enolates. nih.gov These intermediates are exceptionally versatile and can participate in several subsequent reactions:

Reductive Elimination: This pathway leads to the formation of α-allyl ketones.

β-Hydride Elimination: This results in the formation of α,β-unsaturated ketones.

Aldol (B89426) Condensation: The palladium enolate can react with aldehydes in intramolecular or intermolecular fashion.

Michael Addition: Similar to the aldol reaction, the palladium enolate can act as a nucleophile in conjugate additions. nih.gov

These reactions proceed under neutral conditions and demonstrate the power of transition metal catalysis to unlock new reaction pathways for classical enolates. For example, the palladium-catalyzed intramolecular aldol condensation of an allyl β-keto ester containing an aldehyde group can produce cyclic aldol products in high yield. nih.gov Furthermore, asymmetric allylic alkylation of ketone enolates, which can be viewed as a Claisen surrogate, has been achieved using metal catalysis, providing a route to chiral products. acs.org

Transition Metal-Mediated Cross-Coupling Reactions

The formation of ethyl 2-acetylpent-4-enoate itself is a classic example of a transition metal-mediated cross-coupling reaction, specifically the palladium-catalyzed allylic alkylation of ethyl acetoacetate. This reaction, often referred to as the Tsuji-Trost reaction, is a powerful method for carbon-carbon bond formation. masterorganicchemistry.comwikipedia.org

The generally accepted mechanism for this transformation begins with the coordination of a palladium(0) complex to the double bond of an allylic electrophile, such as allyl carbonate or allyl chloride. organic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled, to form a η³-allylpalladium(II) intermediate. masterorganicchemistry.com The sodium enolate of ethyl acetoacetate then acts as a soft nucleophile, attacking the allyl group of the palladium complex. nih.gov This nucleophilic attack typically occurs at the less sterically hindered terminus of the allyl system, leading to the formation of the linear product, ethyl 2-acetylpent-4-enoate. organic-chemistry.org The final step is the reductive elimination of the product, which regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. nih.gov

The reaction is highly versatile and can be influenced by various factors, including the choice of palladium precursor, ligands, and reaction conditions. For instance, the use of different phosphine (B1218219) ligands can modulate the reactivity and selectivity of the catalyst. masterorganicchemistry.com While the reaction can be performed under various conditions, the choice of base and solvent can impact the yield and the rate of competing side reactions, such as diallylation. nih.gov

Table 1: Representative Conditions for the Tsuji-Trost Allylation of Ethyl Acetoacetate

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Pd(π-allyl)Cl]₂ | (S,S)-Trost Ligand | Triethylamine | Dichloromethane | Room Temp | 72 | masterorganicchemistry.com |

| Pd(OAc)₂ | PPh₃ | - | - | - | High | nih.govnih.gov |

| Pd₂(dba)₃ | PPh₃ | BSA/AcOK (cat.) | - | - | - | researchgate.net |

| Cellulose-Pd | - | K₂CO₃ | Water | Reflux | Not Specified | unl.edu |

Note: Yields and specific conditions can vary significantly based on the specific allylic substrate and other reaction parameters.

Enantioselective Catalysis with Chiral Auxiliaries or Ligands

The creation of a chiral center during the allylic alkylation of ethyl acetoacetate can be achieved with high enantioselectivity through the use of chiral ligands in what is known as the Trost Asymmetric Allylic Alkylation (AAA). masterorganicchemistry.comwikipedia.org This powerful technique allows for the synthesis of enantioenriched ethyl 2-acetylpent-4-enoate.

The mechanism of enantioselection in the Trost AAA reaction is a subject of extensive study. The chiral ligand, typically a phosphine, coordinates to the palladium center, creating a chiral environment around the η³-allylpalladium(II) intermediate. thieme-connect.de This chiral catalyst complex then directs the nucleophilic attack of the enolate of ethyl acetoacetate to one of the two enantiotopic faces of the allyl group, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov The degree of enantioselectivity, often expressed as enantiomeric excess (ee), is highly dependent on the structure of the chiral ligand. wikipedia.org

A variety of chiral ligands have been developed for this purpose, with the Trost ligands (based on a trans-1,2-diaminocyclohexane backbone) being particularly successful. masterorganicchemistry.com Other classes of chiral ligands, including those with rigid backbones and large bite angles, have also shown high efficacy in inducing high enantioselectivity. nih.gov The choice of solvent and the nature of the enolate counterion can also play a role in the stereochemical outcome of the reaction. nih.gov

Table 2: Chiral Ligands in the Asymmetric Allylic Alkylation of Prochiral Nucleophiles

| Ligand Type | Example Ligand | Typical ee (%) | Reference |

| Trost Ligand | (S,S)-Trost Ligand | up to >95 | masterorganicchemistry.com |

| Diphosphine | DIOP | High | nih.gov |

| Phosphoramidite | - | High | nih.gov |

| Bisphosphine | Trost Bisphosphine Ligand | High | ucla.edu |

Note: Enantiomeric excess values are highly substrate and condition dependent.

Pericyclic Reactions and Cycloadditions

The terminal alkene in ethyl 2-acetylpent-4-enoate, activated by the adjacent electron-withdrawing acetyl and ester groups, can readily participate in pericyclic reactions, most notably [4+2] cycloadditions, also known as Diels-Alder reactions. nih.govlibretexts.org In these reactions, ethyl 2-acetylpent-4-enoate acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.

The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which predicts that the substituents on the dienophile will preferentially occupy the endo position in the transition state. masterorganicchemistry.comyoutube.com This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state. thieme-connect.de However, the endo product is the kinetically favored product, and under thermodynamic control (higher temperatures), the more sterically stable exo product may be favored. masterorganicchemistry.comyoutube.com

The regioselectivity of the Diels-Alder reaction is also a key consideration when both the diene and dienophile are unsymmetrically substituted. The substitution pattern of the major product is dictated by the electronic properties of the substituents on both the diene and the dienophile. nih.gov

For a prochiral dienophile like ethyl 2-acetylpent-4-enoate, its reaction with a symmetric diene such as cyclopentadiene (B3395910) leads to the formation of new stereocenters. The approach of the diene to the two faces of the dienophile can lead to a pair of enantiomers. researchgate.netacs.org The use of chiral Lewis acids can catalyze the reaction and induce enantioselectivity. nih.gov

Table 3: Predicted Stereochemical Outcomes in Diels-Alder Reactions

| Product Type | Controlling Factor | Favored Conditions | Rationale | Reference |

| Endo | Kinetic Control | Lower Temperatures | Secondary Orbital Overlap | masterorganicchemistry.comyoutube.com |

| Exo | Thermodynamic Control | Higher Temperatures | Steric Stability | masterorganicchemistry.comyoutube.com |

Applications of Ethyl 2 Acetylpent 4 Enoate, Sodium Salt in the Construction of Complex Organic Architectures

Role as a Key Intermediate in Multi-Step Total Synthesis

The compound's bifunctional nature makes it an ideal intermediate in multi-step total synthesis, where the controlled and sequential reaction of its distinct functional groups can lead to the assembly of complex target molecules. The enolate provides a handle for carbon-carbon bond formation via alkylation and acylation, while the allyl group is amenable to a host of transformations, including cycloadditions and transition-metal-catalyzed reactions.

The formation of carbocyclic rings is a frequent application of this reagent. The enolate can participate in intramolecular reactions, attacking the terminal alkene to form five- or six-membered rings. This process, often a form of intramolecular allylic alkylation, can be catalyzed by transition metals like palladium. The use of chiral ligands in such catalytic systems allows for a high degree of stereocontrol, enabling the synthesis of enantiomerically enriched carbocyclic products. These rings form the core of many biologically active natural products.

Ethyl 2-acetylpent-4-enoate, sodium salt, is a valuable precursor for a diverse range of heterocyclic compounds. The β-ketoester moiety can undergo condensation reactions with dinucleophiles to form various heterocycles. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Furthermore, the allyl group can be functionalized and incorporated into a ring system. For instance, oxidative cleavage of the alkene to an aldehyde, followed by reductive amination and subsequent intramolecular cyclization, can lead to the formation of nitrogen-containing heterocycles like piperidines. Similarly, intramolecular Michael additions can be employed to create heterocyclic frameworks. researchgate.net

The synthesis of more architecturally complex spiro and fused ring systems can be achieved using this building block. qmul.ac.ukcambridgescholars.com Spirocycles, which contain two rings sharing a single common atom, are a common structural motif in natural products. qmul.ac.uk A synthetic strategy might involve the alkylation of the enolate with a dihaloalkane, followed by a second intramolecular alkylation to form the spirocyclic core. Alternatively, tandem reactions can be designed; for example, a base-promoted spirocyclization can be used to construct spiro-fused frameworks. rsc.org Fused ring systems can be assembled through sequential reactions, such as an initial intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation, which efficiently builds bicyclic systems in a single pot.

Strategic Utility in the Preparation of Advanced Chemical Precursors

Beyond its direct incorporation into a final target, this compound, is strategically employed to generate more advanced synthetic intermediates. The selective manipulation of its functional groups allows for the creation of tailored building blocks.

Examples of Precursor Synthesis:

| Transformation | Reagents | Resulting Functional Group |

| Ozonolysis | 1. O₃; 2. Me₂S | Aldehyde |

| Dihydroxylation | OsO₄, NMO | Diol |

| Epoxidation | m-CPBA | Epoxide |

| Decarboxylation | Heat, Acid/Base | Ketone |

These transformations convert the initial simple building block into a more functionalized precursor, ready for subsequent complex bond-forming reactions. For instance, the aldehyde generated from ozonolysis can undergo Wittig reactions to extend a carbon chain, while the diol can be protected and carried through multiple synthetic steps before a later-stage transformation.

Leveraging the Enolate for Functional Group Interconversions and Derivatization

The sodium enolate is the primary center of reactivity for introducing molecular diversity. Its nucleophilic character is exploited in a wide array of functional group interconversions and derivatizations.

Alkylation: The most fundamental transformation is the reaction of the enolate with alkyl halides. This C-alkylation reaction forms a new carbon-carbon bond at the position alpha to both carbonyl groups, serving as a primary method for elaborating the carbon skeleton.

Acylation: Reaction with acyl chlorides or anhydrides introduces a third carbonyl group, forming a β-tricarbonyl system. These highly functionalized products can then be used in further synthetic elaborations.

Halogenation: Treatment with electrophilic halogen sources (e.g., N-bromosuccinimide) yields α-halo-β-ketoesters. The resulting halogen atom can serve as a leaving group in subsequent nucleophilic substitution reactions or be used to modulate the reactivity of the molecule.

These derivatizations highlight the compound's role as a versatile platform from which a multitude of more complex structures can be accessed through well-established enolate chemistry.

Stereochemical Control in Reactions Involving Ethyl 2 Acetylpent 4 Enoate, Sodium Salt

Diastereoselective Transformations

Diastereoselective reactions of ethyl 2-acetylpent-4-enoate, sodium salt, and related allylic β-keto esters can be achieved when the substrate reacts with a chiral reagent or when a new stereocenter is formed in a molecule that already contains a stereocenter. The inherent structure of the enolate and the nature of the electrophile, along with reaction conditions, play a crucial role in determining the diastereomeric ratio of the products.

One common diastereoselective transformation is the alkylation of an enolate that bears a chiral auxiliary. While specific examples for ethyl 2-acetylpent-4-enoate are not prevalent in the literature, the principle can be illustrated by the alkylation of enolates derived from β-keto esters attached to chiral auxiliaries like Evans oxazolidinones or camphor-derived auxiliaries. researchgate.net The chiral auxiliary provides a sterically biased environment, forcing the incoming electrophile to approach from a specific face of the enolate, leading to the preferential formation of one diastereomer. The stereoselectivity of these reactions is often dependent on the geometry of the enolate (E or Z), which can be controlled by the choice of base and reaction conditions. scribd.comstudylib.net

Another avenue for diastereoselectivity is in reactions where the allyl group itself participates in a transformation that creates a new stereocenter in relation to the existing, albeit prochiral, center. For instance, in a Carroll rearrangement of related tertiary allylic β-keto esters, the geometry of the resulting γ,δ-unsaturated ketone is influenced by the steric bulk of the substituents on the allylic alcohol, which can lead to the formation of E/Z diastereomers in varying ratios. ucla.eduresearchgate.net

The following table provides representative data on diastereoselective reactions of related β-keto systems, illustrating the level of control that can be achieved.

| Reaction Type | Substrate | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Reference |

| Aldol (B89426) Reaction | Oxazolidinone-derived enolate | Aldehyde | >97% d.e. | scribd.com |

| Carroll Rearrangement | β-keto ester of a tertiary allylic alcohol | LDA, then heat | 100:0 to 1:1.8 E/Z | ucla.edu |

Enantioselective Approaches

Achieving enantioselectivity in reactions of this compound, involves the use of chiral catalysts or auxiliaries to create a chiral product from the prochiral enolate.

A well-established method for enantioselective synthesis is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com In this approach, the achiral β-keto ester is covalently bonded to a chiral molecule (the auxiliary). The resulting chiral substrate then undergoes a diastereoselective reaction, and subsequent removal of the auxiliary furnishes the enantiomerically enriched product.

Commonly used chiral auxiliaries for β-keto esters include Evans oxazolidinones and pseudoephedrine. researchgate.netmasterorganicchemistry.com For instance, an N-acylated pseudoephedrine derivative can be alkylated with high facial selectivity. masterorganicchemistry.com The chiral auxiliary creates a rigid, well-defined steric environment around the enolate, directing the approach of the electrophile.

Table 2: Representative Chiral Auxiliary-Mediated Alkylations

| Chiral Auxiliary | Substrate Type | Electrophile | Diastereoselectivity | Reference |

| Evans Oxazolidinone | Imide Enolate | Alkyl Halide | High d.r. | masterorganicchemistry.com |

| Pseudoephedrine | Amide Enolate | Alkyl Halide | High d.r. | masterorganicchemistry.com |

| Camphorsultam | N-methacryloyl derivative | Thiol (Michael Addition) | High d.r. | wikipedia.org |

The development of catalytic asymmetric methods is a major goal in modern synthesis. For substrates like this compound, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool. acs.orgua.esacs.org In these reactions, a chiral ligand coordinates to the metal center (e.g., palladium, nickel, copper), creating a chiral catalytic complex. This complex then reacts with the allylic substrate and the enolate nucleophile to form the product with high enantioselectivity.

For example, nickel complexes with chiral diphosphine ligands like (S)-Tol-MeO-BIPHEP have been shown to catalyze the AAA of β-ketoesters with high enantioselectivity. acs.org Similarly, copper complexes with bisoxazoline (BOX) ligands can be used for the AAA of β-keto esters with allylic alcohols. ua.es Synergistic catalysis, combining a chiral primary amino acid with an achiral palladium complex, has also been successful in the enantioselective α-allylation of α-substituted β-ketoesters. acs.orgresearchgate.net

Table 3: Examples of Catalytic Asymmetric Allylic Alkylation of β-Keto Esters

| Catalyst System | Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ni(0) | (S)-Tol-MeO-BIPHEP | β-ketoester | High | acs.org |

| Cu(OTf)₂ | tBuBOX | β-keto ester | Good | ua.es |

| Pd(OAc)₂ / Amino Acid | O-TBDPS-l-threonine | α-substituted β-ketoester | 90-99% | acs.org |

Controlling Stereochemical Outcomes in Ring-Forming Reactions

The bifunctional nature of ethyl 2-acetylpent-4-enoate, with its enolizable β-dicarbonyl moiety and a terminal alkene, makes it a suitable precursor for various stereoselective ring-forming reactions. The control of stereochemistry in these cyclizations is paramount for the synthesis of cyclic compounds with defined stereocenters.

One important class of reactions is the intramolecular palladium-catalyzed allylic alkylation. In the presence of a palladium catalyst and a chiral ligand, the enolate can attack the π-allyl palladium complex formed at the other end of the molecule, leading to the formation of a chiral cyclic ketone. The stereochemical outcome of this reaction is influenced by the chiral ligand, which dictates the facial selectivity of the nucleophilic attack.

Furthermore, dearomative formal [3+2] cycloaddition reactions of related systems, such as 2-nitrobenzofurans with isocyanoacetate esters, have been shown to proceed with high diastereo- and enantioselectivity when using an organocatalyst. nih.gov While not a direct reaction of ethyl 2-acetylpent-4-enoate, this illustrates the potential for highly controlled cycloadditions with similar functionalized substrates.

Research on the decarboxylative aldol reactions of allyl β-keto esters has shown that heterobimetallic catalysis, for instance using a combination of palladium and ytterbium complexes, can promote cyclization under mild conditions. organic-chemistry.org The use of chiral ligands in such systems offers a promising avenue for enantioselective control in the formation of cyclic products.

Table 4: Stereochemical Control in Representative Ring-Forming Reactions

| Reaction Type | Substrate Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Intramolecular Aldol Condensation | Allyl β-keto ester with an aldehyde | Palladium enolate | Diastereoselective | nih.gov |

| Dearomative [3+2] Cycloaddition | 2-Nitrobenzofuran and isocyanoacetate ester | Cupreine-ether organocatalyst | High d.r. and e.e. | nih.gov |

Theoretical and Computational Investigations of Ethyl 2 Acetylpent 4 Enoate, Sodium Salt Reactivity

Electronic Structure Analysis of the Sodium Enolate

The fundamental reactivity of the ethyl 2-acetylpent-4-enoate sodium enolate is rooted in its electronic structure. The negative charge is not localized on a single atom but is delocalized across the α-carbon and the oxygen atom of the acetyl group through resonance. This delocalization is central to its stability and its dual nucleophilic character. masterorganicchemistry.com Quantum chemical calculations, particularly methods focusing on electron distribution, are essential for quantifying this behavior.

Frontier Molecular Orbital (FMO) theory is a key tool for understanding the enolate's reactivity. bham.ac.uk The Highest Occupied Molecular Orbital (HOMO) represents the distribution of the most available electrons for a nucleophilic attack. For typical enolates, the HOMO has significant electron density on both the α-carbon and the oxygen, but the orbital coefficient is often larger on the α-carbon. bham.ac.uk This suggests that reactions controlled by orbital overlap, characteristic of interactions with soft electrophiles, will preferentially occur at the carbon center. bham.ac.uk

Electrostatic potential (ESP) maps provide a complementary view, illustrating the charge distribution across the molecule. The most negative electrostatic potential is typically concentrated around the more electronegative oxygen atom, indicating that interactions with hard, non-polarizable electrophiles (governed by electrostatic attraction) are likely to occur at this site. The sodium cation's position, whether tightly coordinated to the oxygen (a contact ion pair) or solvated and separate (a solvent-separated ion pair), profoundly influences the nucleophilicity and accessibility of the C- and O- anioinic centers. bham.ac.ukquimicaorganica.org

Table 1: Illustrative Calculated Electronic Properties of Ethyl 2-acetylpent-4-enoate Sodium Enolate

Note: These values are representative examples derived from computational models of analogous β-keto ester enolates and serve to illustrate the expected electronic characteristics.

| Parameter | Atom/Orbital | Illustrative Value | Significance |

| Atomic Partial Charge | |||

| (Mulliken Population Analysis) | O (enolate) | -0.75 e | High negative charge indicates a hard nucleophilic center, attractive to hard electrophiles. |

| Cα (alpha-carbon) | -0.45 e | Significant negative charge indicates a soft nucleophilic center, reactive towards soft electrophiles. bham.ac.uk | |

| Na⁺ (cation) | +0.90 e | Strong positive charge indicates tight ion-pairing with the enolate oxygen. | |

| Frontier Orbitals | |||

| HOMO Energy | - | -2.5 eV | The energy of the highest occupied molecular orbital; a higher value correlates with greater nucleophilicity. |

| LUMO Energy | - | +1.8 eV | The energy of the lowest unoccupied molecular orbital; relevant if the enolate acts as an electrophile. |

| HOMO-LUMO Gap | - | 4.3 eV | The energy difference between the HOMO and LUMO, indicating the molecule's overall electronic stability. |

Mechanistic Probes through Quantum Chemical Calculations

Quantum chemical calculations, especially Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving the ethyl 2-acetylpent-4-enoate sodium enolate. acs.orgnih.gov These methods allow for the detailed investigation of reaction mechanisms, such as the classic SN2 alkylation with an alkyl halide.

By modeling the reactants, intermediates, transition states, and products, a complete energy profile for a given reaction pathway can be constructed. This process can reveal crucial mechanistic details. For instance, calculations can determine whether the reaction proceeds through a concerted mechanism, where bond-forming and bond-breaking occur simultaneously, or a stepwise mechanism involving one or more intermediates. nih.gov

A key area of investigation is the role of the sodium counter-ion and the solvent. Calculations can model the system as a tight ion pair, where Na⁺ remains closely associated with the enolate oxygen throughout the reaction, or as a solvent-separated ion pair, where solvent molecules encapsulate the cation. The degree of ion pairing can significantly alter the activation energy and even the preferred reaction pathway (C- vs. O-alkylation). Solvents with high coordinating ability can promote the formation of more reactive, "naked" enolates. bham.ac.ukquimicaorganica.org

Table 2: Common Quantum Chemical Methods for Enolate Reactivity Studies

| Method Category | Examples | Typical Application |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Geometry optimization, frequency calculations, transition state searches, and energy profiling of reaction pathways. nih.gov |

| Basis Sets | Pople (e.g., 6-31G*, 6-311+G**), Dunning (e.g., cc-pVDZ) | Define the set of functions used to build molecular orbitals; larger basis sets provide greater accuracy. |

| Solvation Models | PCM, SMD, COSMO | Approximate the energetic effects of a solvent environment on the reaction without explicitly modeling solvent molecules. |

Transition State Modeling and Reaction Pathway Elucidation

The heart of understanding a chemical reaction from a computational standpoint lies in identifying and characterizing its transition state (TS)—the highest energy point along the reaction coordinate. acs.org For the reaction of ethyl 2-acetylpent-4-enoate sodium enolate with an electrophile, modeling the transition state is crucial for elucidating the reaction pathway and calculating the activation energy, which determines the reaction rate.

A transition state is characterized by a unique geometry and a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the forming C-C bond and the breaking C-Halide bond in an alkylation). acs.org By comparing the calculated activation energies (ΔG‡) for the competing C-alkylation and O-alkylation pathways, a quantitative prediction of the reaction's regioselectivity can be made. The pathway with the lower activation energy will be kinetically favored and thus yield the major product. nih.gov

For more complex reactions, such as the palladium-catalyzed asymmetric allylic alkylation (AAA), transition state modeling can explain the origins of stereoselectivity. nih.govacs.org While the parent molecule is achiral, such models become vital for reactions involving chiral catalysts or substrates, where the relative energies of diastereomeric transition states determine the stereochemical outcome.

Table 3: Key Parameters from a Modeled SN2 Alkylation Transition State

Note: The following data are hypothetical for the reaction of the enolate with methyl iodide, based on typical values from DFT calculations on similar systems.

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 18.5 kcal/mol | The free energy barrier for the reaction; a lower value indicates a faster reaction rate. |

| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency in the vibrational analysis, confirming the structure is a true first-order saddle point (a transition state). |

| Key Bond Distances | ||

| Forming Bond (Cα···C_methyl) | 2.25 Å | The partial bond between the enolate's alpha-carbon and the electrophilic carbon. |

| Breaking Bond (C_methyl···I) | 2.40 Å | The partial bond between the electrophilic carbon and the leaving group. |

Prediction of Reactivity and Selectivity Parameters

A primary goal of theoretical investigations is the a priori prediction of reactivity and selectivity. By integrating the insights from electronic structure analysis and transition state modeling, a robust predictive framework can be established.

Regioselectivity (C- vs. O-Alkylation): This is a classic problem in enolate chemistry that can be rationalized and predicted using the Hard and Soft Acids and Bases (HSAB) principle, which is supported by computational analysis. bham.ac.uk

C-Alkylation: Favored by soft electrophiles (e.g., alkyl iodides, allylic halides). The interaction is primarily controlled by the orbital overlap between the enolate's HOMO and the electrophile's LUMO. Since the α-carbon has the larger HOMO coefficient, it is the "softer" nucleophilic site. bham.ac.uk

O-Alkylation: Favored by hard electrophiles (e.g., silyl (B83357) chlorides, acyl chlorides). This interaction is dominated by electrostatics. The oxygen atom, being more electronegative and bearing a greater partial negative charge, is the "harder" nucleophilic site and preferentially attacks hard electrophiles. bham.ac.uk

Stereoselectivity: In reactions that can form new stereocenters, computational modeling can predict the stereochemical outcome. By calculating the transition state energies for all possible diastereomeric pathways, the pathway with the lowest energy barrier can be identified, thus predicting the major stereoisomer that will be formed. fiveable.me This is particularly relevant for reactions like aldol (B89426) additions or alkylations with chiral electrophiles.

Table 4: Predicted Regioselectivity Based on Electrophile Hardness (HSAB Theory)

| Electrophile Type | Example Electrophile | Predicted Major Product | Rationale |

| Soft | Allyl Bromide (CH₂=CHCH₂Br) | C-Alkylation | Favorable HOMO-LUMO orbital overlap between the soft carbon center and the soft electrophile. bham.ac.uk |

| Hard | Trimethylsilyl Chloride ((CH₃)₃SiCl) | O-Alkylation | Favorable electrostatic interaction between the hard oxygen center and the hard electrophile. bham.ac.uk |

Advanced Analytical Methodologies for Characterizing Reactions of Ethyl 2 Acetylpent 4 Enoate, Sodium Salt

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques are powerful for monitoring the progress of chemical reactions in real-time without the need for sample isolation. This provides invaluable kinetic and mechanistic data.

For reactions involving ethyl 2-acetylpent-4-enoate, sodium salt, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed. These methods allow for the observation of changes in the vibrational modes of functional groups as the reaction proceeds. For instance, in an alkylation reaction, the disappearance of the C-H stretch of the enolate and the appearance of new C-C and C-H stretches corresponding to the alkylated product could be monitored.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly operando NMR, offers detailed insights into the structural evolution of reactants, intermediates, and products. nih.gov By setting up a reaction directly within an NMR tube, it is possible to track the changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) throughout the reaction. This can help in identifying transient intermediates and understanding the reaction pathway.

Table 1: Application of In-situ Spectroscopy in Monitoring a Hypothetical Michael Addition

| Spectroscopic Technique | Observable Change | Information Gained |

| In-situ FTIR | Decrease in the intensity of the C=C stretch of the enolate. Appearance of new C-O and C-C stretches. | Monitoring the consumption of the starting material and formation of the Michael adduct. |

| Operando ¹H NMR | Disappearance of the vinyl proton signals of the enolate. Appearance of new aliphatic proton signals in the product. | Real-time tracking of reactant conversion and product formation, providing kinetic data. |

| In-situ Raman | Changes in the symmetric and asymmetric stretching modes of the carboxylate group. | Information on the coordination of the sodium cation and changes in the electronic structure during the reaction. |

Chromatographic Methods for Product Isolation and Purity Assessment

Once a reaction is complete, chromatographic techniques are essential for the isolation and purification of the desired product from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their polarity. For the products of reactions involving this compound, a reverse-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile, would likely be effective. A UV detector can be used for quantification, as the β-keto ester moiety provides a chromophore.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. The products of reactions such as decarboxylation or certain coupling reactions might be amenable to GC analysis. The choice of column (e.g., a polar or non-polar stationary phase) would depend on the properties of the product. Coupling GC with a flame ionization detector (FID) or a mass spectrometer (GC-MS) allows for both quantification and identification.

Table 2: Exemplary Chromatographic Conditions for Purity Assessment

| Chromatographic Method | Column | Mobile Phase/Carrier Gas | Detector | Typical Application |

| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water gradient | UV (254 nm) | Purity assessment of non-volatile, polar products like Michael adducts or aldol (B89426) products. |

| GC | DB-5, 30 m x 0.25 mm | Helium | FID | Analysis of volatile products, such as those from decarboxylation or certain rearrangement reactions. |

Spectrometric Approaches for Structural Confirmation of Reaction Products

Following isolation, the definitive structural elucidation of the reaction products is achieved through a combination of spectrometric techniques.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For products derived from ethyl 2-acetylpent-4-enoate, techniques like electrospray ionization (ESI) would be suitable for generating ions for analysis. The fragmentation pattern can reveal key structural motifs.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural determination in organic chemistry. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of atoms within the molecule. For instance, in a product from a palladium-catalyzed coupling reaction, 2D NMR would be crucial to confirm the new bond formation and the stereochemistry of the product.

Table 3: Spectrometric Data for a Hypothetical Product: Ethyl 2-acetyl-5-phenylpent-4-enoate

| Spectrometric Technique | Key Data Points | Structural Information Confirmed |

| HRMS (ESI+) | m/z [M+Na]⁺ calculated for C₁₅H₁₈O₃Na: 269.1154; found: 269.1151 | Confirms the elemental composition of the product. |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.20-7.40 (m, 5H), 6.50 (d, 1H), 6.20 (dt, 1H), 4.20 (q, 2H), 3.50 (t, 1H), 2.80 (dd, 2H), 2.20 (s, 3H), 1.25 (t, 3H) | Presence of a phenyl group, a disubstituted double bond, and the ethyl ester and acetyl groups. |

| ¹³C NMR (125 MHz, CDCl₃) | δ 202.1, 169.5, 136.8, 132.5, 129.8, 128.6, 127.5, 61.5, 58.9, 35.4, 29.8, 14.2 | Confirms the presence of carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons, consistent with the proposed structure. |

| 2D NMR (COSY, HMBC) | Correlations between protons on adjacent carbons (COSY) and long-range proton-carbon correlations (HMBC). | Establishes the connectivity between the phenyl group, the pentenoyl chain, and the acetyl and ester groups. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enolate Reactivity

The sodium enolate of ethyl 2-acetylpent-4-enoate is a classic nucleophile, but its full potential is being unlocked through the development of sophisticated catalytic systems. A primary focus of future research is the advancement of asymmetric catalysis to control the stereochemistry of reactions at the α-carbon.

The palladium-catalyzed Tsuji-Trost reaction, a powerful method for forming carbon-carbon and carbon-heteroatom bonds, is a key area of exploration. wikipedia.orgorganic-chemistry.org This reaction involves the substitution of an allylic leaving group, and the terminal alkene in ethyl 2-acetylpent-4-enoate makes it an ideal substrate for intramolecular cyclization or intermolecular coupling reactions. Future work will likely concentrate on the design of new chiral phosphine (B1218219) ligands for palladium that can induce high levels of enantioselectivity in the allylic alkylation of this substrate. wikipedia.orgnih.gov The goal is to achieve precise control over the formation of chiral centers, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.

Beyond palladium, other transition metals like iridium are being investigated for their unique catalytic properties in allylic alkylation. nih.gov Iridium catalysts can often provide access to branched isomers that are not readily obtained with palladium, expanding the range of possible products from ethyl 2-acetylpent-4-enoate. organic-chemistry.org The development of enantioselective iridium-catalyzed methods for this substrate is a promising frontier. nih.gov

Furthermore, the combination of metal catalysis with organocatalysis is an emerging strategy. For instance, a chiral amine or squaramide catalyst could be used to control the stereoselective protonation of the enolate, while a transition metal catalyst activates a reaction partner. This dual-catalytic approach could lead to novel and highly efficient transformations of ethyl 2-acetylpent-4-enoate.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of ethyl 2-acetylpent-4-enoate chemistry into continuous flow and automated synthesis systems represents a significant step towards more efficient, scalable, and safer chemical manufacturing. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. durham.ac.ukrsc.orgresearchgate.netuc.pt

Future research will focus on developing robust flow protocols for reactions involving the sodium enolate of ethyl 2-acetylpent-4-enoate. This includes its generation in-situ using a packed bed of a solid-supported base, followed by immediate reaction with an electrophile in a subsequent flow module. Such telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates, can dramatically reduce reaction times and waste. rsc.orgresearchgate.net

The synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry, is a particularly promising application for the flow chemistry of ethyl 2-acetylpent-4-enoate. durham.ac.ukrsc.org For example, its reaction with hydrazines or other binucleophiles could be performed in a flow reactor to generate a library of pyrazole (B372694) or other heterocyclic derivatives in a rapid and automated fashion.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Safety | Handling of bulk reactive intermediates | In-situ generation of intermediates |

| Process Control | Difficult to maintain homogeneity | Precise control of temperature and mixing |

Green Chemistry Principles in the Utilization of Ethyl 2-acetylpent-4-enoate, Sodium Salt

The principles of green chemistry are increasingly guiding synthetic strategy, and the utilization of ethyl 2-acetylpent-4-enoate is no exception. Future research will emphasize the development of more environmentally benign methods for its synthesis and application. This includes the use of greener solvents, the development of recyclable catalysts, and the design of atom-economical reactions.

One area of focus is the use of plant-derived extracts for the synthesis of related compounds, which could inspire greener routes to starting materials. nih.govnih.govresearchgate.net The use of ethyl acetate (B1210297), a relatively green solvent, in extraction and reaction processes is also a step in a more sustainable direction. nih.govnih.govresearchgate.net

In the context of its reactions, employing water as a solvent for catalytic transformations like the Tsuji-Trost reaction is a key goal. The development of water-soluble ligands and catalysts will be crucial for this endeavor. Additionally, the use of catalytic amounts of reagents, as opposed to stoichiometric ones, is a core principle of green chemistry that will continue to be a focus in the development of new reactions for this compound.

Exploration of Unconventional Reaction Media and Conditions

Moving beyond traditional organic solvents, future research will explore the use of unconventional reaction media to enhance the reactivity and selectivity of reactions involving this compound. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are a promising class of green and recyclable solvents. These solvents can influence reaction rates and selectivities in unique ways due to their highly ordered structures and ability to form strong hydrogen bonds with reactants. Investigating the behavior of the enolate of ethyl 2-acetylpent-4-enoate in various DES formulations could lead to new and improved synthetic outcomes.

The application of non-conventional energy sources is another exciting research avenue. Microwave irradiation can dramatically accelerate reaction rates by rapidly and efficiently heating the reaction mixture. The development of microwave-assisted protocols for the synthesis and functionalization of ethyl 2-acetylpent-4-enoate could lead to faster and more efficient processes. Similarly, the use of ultrasound (sonochemistry) can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, potentially leading to unique reactivity.

Expanding the Synthetic Scope and Target Molecule Diversity

Ultimately, the value of this compound, lies in its ability to serve as a building block for the synthesis of a wide array of complex and valuable molecules. Future research will undoubtedly focus on expanding the diversity of target molecules that can be accessed from this versatile precursor.

This includes the synthesis of complex natural products and their analogues. The combination of the ester, ketone, and alkene functionalities in ethyl 2-acetylpent-4-enoate makes it a powerful starting material for constructing intricate molecular architectures through a series of stereocontrolled transformations.

Furthermore, its use in diversity-oriented synthesis will be a key area of development. By designing reaction sequences that can introduce multiple points of diversity, vast libraries of novel compounds can be generated from this single starting material. These libraries can then be screened for biological activity, leading to the discovery of new drug candidates and chemical probes. The synthesis of various heterocyclic scaffolds, which are privileged structures in medicinal chemistry, will be a major focus of these efforts. durham.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.